N-(4-ethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
Description
This compound is a 1,2,3-thiadiazole-5-carboxamide derivative featuring a 4-ethylbenzo[d]thiazol-2-yl group and a pyridin-2-ylmethyl substituent. The 4-methyl substitution on the thiadiazole core likely modulates electronic effects and steric bulk, influencing reactivity and binding affinity .
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS2/c1-3-13-7-6-9-15-16(13)21-19(26-15)24(11-14-8-4-5-10-20-14)18(25)17-12(2)22-23-27-17/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYONSRWDBZWUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=C(N=NS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin.
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators. By inhibiting COX enzymes, the compound reduces the production of these mediators, thereby exerting an anti-inflammatory effect.
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in inflammation. By inhibiting the COX enzymes, the compound decreases the production of pro-inflammatory mediators. This leads to a reduction in inflammation and associated symptoms.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, benzothiazole derivatives have shown inhibitory activity against M. tuberculosis.
Cellular Effects
N-(4-ethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact details of these interactions and changes are still being researched.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are currently under study.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses.
Biological Activity
N-(4-ethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, particularly focusing on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.
Chemical Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C19H17N5OS2
- Molecular Weight : 395.5 g/mol
Anticancer Activity
Research indicates that derivatives of the thiadiazole scaffold exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in various studies.
The mechanism of action includes the inhibition of RNA and DNA synthesis without affecting protein synthesis, targeting key kinases involved in tumorigenesis, and potentially acting as phosphodiesterase inhibitors .
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole moiety have demonstrated broad-spectrum antimicrobial activity. The specific compound has been evaluated against various bacterial strains with favorable results.
Example Case Studies:
- Study on Antibacterial Activity : A series of thiadiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.
- Mechanism : The antimicrobial activity is hypothesized to stem from interference with bacterial cell wall synthesis and disruption of metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models.
| Inflammatory Model | Observed Effect | Reference |
|---|---|---|
| Carrageenan-induced paw edema | Significant reduction in swelling | |
| LPS-induced inflammation | Decreased cytokine levels (TNF-alpha) |
The anti-inflammatory properties are attributed to the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways.
Neuroprotective Activity
Recent studies have highlighted the neuroprotective effects of thiadiazole derivatives. The compound has been shown to protect neuronal cells from oxidative stress and apoptosis.
| Model | Effect | Reference |
|---|---|---|
| PC12 cell line | Increased cell viability under oxidative stress conditions | |
| ScPTZ model | Reduced seizure frequency in animal models |
The neuroprotective mechanism involves modulation of signaling pathways related to oxidative stress response and apoptosis.
Scientific Research Applications
Physical Properties
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
- Stability : Stable under normal laboratory conditions but should be stored away from light and moisture.
Antimicrobial Activity
Research has indicated that compounds similar to N-(4-ethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide exhibit significant antimicrobial properties. Benzothiazole derivatives have been shown to possess activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb), which is crucial for developing new treatments for tuberculosis (TB) .
Case Study
A recent study synthesized several benzothiazole derivatives and evaluated their activity against Mtb. The synthesized compounds demonstrated varying degrees of inhibitory concentration (IC50), with some exhibiting lower IC50 values than standard TB drugs, indicating their potential as new therapeutic agents .
Anticancer Properties
The compound's structure suggests it may interact with biological targets involved in cancer progression. Research into similar thiadiazole compounds has shown promising results in inhibiting the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Case Study
In vitro studies on related thiadiazole derivatives revealed their ability to induce apoptosis in various cancer cell lines. These findings suggest that this compound could be a candidate for further exploration in anticancer drug development.
Anti-inflammatory Effects
Compounds featuring the benzothiazole moiety have been reported to exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation . This application is particularly relevant for developing treatments for chronic inflammatory diseases.
Neurological Applications
Emerging research suggests that benzothiazole derivatives may have neuroprotective effects. Compounds with similar structures have been investigated for their potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Summary of Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Target Compound : 1,2,3-Thiadiazole-5-carboxamide
Analogs :
- 1,3,4-Thiadiazole-2-carboxamides (e.g., compounds 18j–18o in ): These isomers differ in nitrogen-sulfur positioning, altering electronic distribution.
- Thiazole-5-carboxamides (e.g., Dasatinib in ): Replacing thiadiazole with thiazole reduces sulfur content, impacting redox properties and solubility. Dasatinib’s clinical success highlights the importance of substituent optimization for kinase inhibition .
Table 1: Core Heterocycle Comparison
Substituent Analysis
Target Compound :
- 4-Ethylbenzo[d]thiazol-2-yl : Enhances lipophilicity and aromatic surface area for target binding.
- Pyridin-2-ylmethyl : Introduces a basic nitrogen for solubility and hydrogen bonding.
Analogs :
- Compound 18k () : Pyridin-2-yl and pyridin-4-yl groups increase polarity but lack the bicyclic benzo[d]thiazole’s steric bulk .
Table 2: Substituent Impact on Properties
Research Findings and Implications
- Electronic Effects : The 1,2,3-thiadiazole core in the target compound may exhibit distinct electronic properties compared to 1,3,4-thiadiazoles, influencing charge distribution and reactivity .
- Solubility Considerations : The pyridin-2-ylmethyl group may improve aqueous solubility relative to purely aromatic analogs (e.g., 18l in , which has a 3-chlorophenyl group) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-ethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide?
- Methodology : The synthesis typically involves multi-step organic reactions, including amidation, alkylation, and heterocycle formation. For example:
- Step 1 : Coupling of a thiazole intermediate (e.g., 4-ethylbenzo[d]thiazol-2-amine) with a thiadiazole-carboxylic acid derivative using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or DCM.
- Step 2 : N-alkylation with pyridin-2-ylmethyl bromide under basic conditions (e.g., NaH or K₂CO₃) to introduce the pyridylmethyl group.
- Step 3 : Purification via column chromatography and recrystallization. Confirmation of structure by ¹H/¹³C NMR, HPLC (≥98% purity), and mass spectrometry .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodology :
- Analytical HPLC : Retention time consistency under gradient elution (e.g., acetonitrile/water with 0.1% TFA) to confirm purity (≥98%).
- Spectroscopy : ¹H NMR (e.g., δ 8.2–8.5 ppm for pyridine protons), ¹³C NMR (e.g., ~165 ppm for carboxamide carbonyl), and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks.
- Elemental Analysis : Matching calculated vs. experimental C, H, N, S percentages (deviation <0.4%) .
Q. What are the key structural motifs in this compound that influence its reactivity?
- Critical Motifs :
- Thiadiazole ring : Electron-deficient nature facilitates nucleophilic substitutions and metal-catalyzed cross-couplings.
- Benzothiazole moiety : Enhances π-π stacking interactions in biological targets.
- Pyridylmethyl group : Acts as a directing group in metal coordination or hydrogen bonding. Stability under acidic/basic conditions should be tested via pH-dependent degradation studies .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during scale-up synthesis?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. THF) for coupling steps to improve reaction efficiency.
- Catalyst Selection : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings if aryl halide intermediates are involved.
- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts.
- Case Study : A 39% yield improvement was achieved by replacing NaH with K₃PO₄ in N-alkylation steps, reducing side reactions .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodology :
- SHELX Refinement : Use SHELXL for single-crystal X-ray diffraction to resolve bond-length discrepancies (e.g., C-N bonds in thiadiazole vs. NMR-derived geometries).
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G* level) to validate tautomeric forms or conformational flexibility.
- Dynamic NMR : Probe temperature-dependent spectra to detect rotameric equilibria in the pyridylmethyl group .
Q. How can computational methods predict the biological activity of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., Aurora A/B kinases). The thiadiazole carboxamide may form hydrogen bonds with hinge regions (e.g., Glu211 in Aurora A).
- MD Simulations : Run 100-ns trajectories to assess binding stability; RMSD <2 Å indicates robust target engagement.
- SAR Analysis : Compare with analogues (e.g., Dasatinib derivatives) to identify substituents enhancing kinase inhibition (e.g., ethyl vs. methyl on benzothiazole) .
Q. What experimental designs are recommended to study metabolic stability in vitro?
- Methodology :
- Microsomal Incubation : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, 60 min.
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess IC₅₀ values.
- Metabolite ID : HRMS/MS fragmentation to detect hydroxylation or demethylation products. Example: +16 Da (OH-adduct) on the thiadiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
